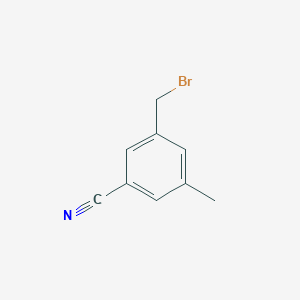

3-(Bromomethyl)-5-methylbenzonitrile

Description

Historical Context and Evolution of Benzonitrile (B105546) Derivatives in Synthetic Organic Chemistry

Benzonitrile, the parent compound of this class of molecules, was first reported in 1844 by Hermann Fehling. researchgate.net He synthesized it through the thermal dehydration of ammonium (B1175870) benzoate. This discovery laid the groundwork for the exploration of a new class of organic compounds characterized by a cyano group attached to a benzene (B151609) ring.

Initially, the chemistry of benzonitriles was primarily of academic interest. However, with the advancement of organic synthesis, the nitrile group was recognized as a versatile functional group. It can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and ketones, making benzonitriles valuable intermediates in the synthesis of a diverse range of organic compounds.

In the 20th and 21st centuries, benzonitrile derivatives have found widespread application in various fields. They are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic properties. The development of new synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, has further expanded the utility of benzonitrile derivatives, allowing for their incorporation into increasingly complex molecular structures.

Significance of Benzyl (B1604629) Bromide Functionality in Diverse Chemical Transformations

The benzyl bromide group, a key feature of 3-(Bromomethyl)-5-methylbenzonitrile, is a cornerstone of synthetic organic chemistry. Its significance stems from the benzylic position of the bromine atom, which imparts a unique reactivity profile. The carbon-bromine bond in benzyl bromide is highly susceptible to nucleophilic attack, making it an excellent electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity is a consequence of the stability of the intermediate benzyl carbocation or the transition state in SN1 and SN2 reactions, respectively. The adjacent benzene ring stabilizes the positive charge or the developing charge through resonance, facilitating the departure of the bromide leaving group.

Benzyl bromides are widely employed as benzylating agents, used to introduce the benzyl protecting group for alcohols, phenols, and carboxylic acids. This protective strategy is crucial in multi-step syntheses to prevent unwanted side reactions of these functional groups. Beyond protection, the benzyl bromide moiety is a key reactant in a variety of transformations, including the formation of ethers, esters, amines, and nitriles through reactions with the corresponding nucleophiles.

The following table provides a summary of common reactions involving the benzyl bromide functionality:

| Reaction Type | Nucleophile | Product |

| Williamson Ether Synthesis | Alkoxide (RO⁻) | Benzyl Ether (R-O-CH₂-Ph) |

| Esterification | Carboxylate (RCOO⁻) | Benzyl Ester (R-COO-CH₂-Ph) |

| Alkylation of Amines | Amine (RNH₂) | Benzyl Amine (R-NH-CH₂-Ph) |

| Cyanation | Cyanide (CN⁻) | Benzyl Cyanide (NC-CH₂-Ph) |

| Wittig Reaction | Triphenylphosphine | Benzyltriphenylphosphonium Bromide |

Rationale for Focused Academic Inquiry into this compound

While extensive research exists for simpler benzonitrile and benzyl bromide derivatives, a focused academic inquiry into this compound is warranted due to the unique interplay of its three distinct functional groups. The presence of the methyl group at the 5-position, meta to both the bromomethyl and nitrile groups, introduces electronic and steric effects that can influence the reactivity of the other two functional groups.

The rationale for investigating this specific molecule can be summarized as follows:

Orthogonal Reactivity: The bromomethyl and nitrile groups offer the potential for selective, or "orthogonal," chemical transformations. The highly reactive bromomethyl group can participate in nucleophilic substitution reactions under relatively mild conditions, leaving the more robust nitrile group intact for subsequent chemical manipulation. This allows for a stepwise and controlled approach to the synthesis of complex molecules.

Fine-Tuning of Electronic Properties: The methyl group, being an electron-donating group, can subtly influence the electron density of the benzene ring. This, in turn, can affect the reactivity of both the bromomethyl group (e.g., by stabilizing the benzylic carbocation) and the nitrile group. Understanding these electronic effects is crucial for predicting and controlling the outcomes of chemical reactions.

Scaffold for Novel Molecular Architectures: The 1,3,5-substitution pattern of the benzene ring provides a rigid and well-defined scaffold for the construction of new molecules with specific three-dimensional arrangements. This is particularly important in medicinal chemistry and materials science, where the spatial orientation of functional groups can have a profound impact on biological activity or material properties.

Although specific, in-depth academic studies and detailed research findings solely focused on this compound are not widely available in the current scientific literature, its potential as a versatile building block is clear. The synthesis of this compound would likely proceed via the radical bromination of 3,5-dimethylbenzonitrile (B1329614), a common method for the preparation of benzyl bromides.

The following table outlines the expected physical properties of this compound based on data for similar compounds:

| Property | Predicted Value |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane (B109758), chloroform (B151607), ethyl acetate) |

Further research into the synthesis, reactivity, and applications of this compound is necessary to fully unlock its potential as a strategic chemical entity in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

124289-23-2 |

|---|---|

Molecular Formula |

C9H8BrN |

Molecular Weight |

210.07 g/mol |

IUPAC Name |

3-(bromomethyl)-5-methylbenzonitrile |

InChI |

InChI=1S/C9H8BrN/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5H2,1H3 |

InChI Key |

BHHHTJQBFRLUAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C#N)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromomethyl 5 Methylbenzonitrile

Regioselective Side-Chain Bromination of 3,5-Dimethylbenzonitrile (B1329614) Precursors

A primary and well-established route to 3-(Bromomethyl)-5-methylbenzonitrile involves the selective bromination of one of the methyl groups of the 3,5-dimethylbenzonitrile precursor. This transformation relies on radical chemistry to achieve the desired benzylic bromination over aromatic ring bromination.

Radical Bromination Protocols Utilizing N-Bromosuccinimide (NBS) and Initiator Systems (e.g., Dibenzoyl Peroxide)

The Wohl-Ziegler reaction is a cornerstone for the selective benzylic bromination of alkylarenes. researchgate.netscientificupdate.comwikipedia.org This method employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. wikipedia.orgwikipedia.orgmasterorganicchemistry.com NBS is favored over molecular bromine (Br₂) as it provides a low, constant concentration of bromine radicals, which helps to suppress competitive electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com

The reaction mechanism is initiated by the homolytic cleavage of the initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or irradiation. wikipedia.orgnumberanalytics.com The resulting radicals abstract a hydrogen atom from one of the methyl groups of 3,5-dimethylbenzonitrile, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired this compound and a succinimidyl radical. numberanalytics.com The succinimidyl radical can then propagate the chain reaction. numberanalytics.com

A typical laboratory procedure involves refluxing a solution of 3,5-dimethylbenzonitrile and NBS in a suitable solvent with a catalytic amount of the initiator. wikipedia.org

Optimization of Reaction Conditions and Solvent Systems (e.g., Carbon Tetrachloride, Toluene)

The choice of solvent is critical for the success of the Wohl-Ziegler bromination. wikipedia.org Historically, carbon tetrachloride (CCl₄) has been the solvent of choice due to its inertness and ability to promote the desired radical pathway. wikipedia.orgwikipedia.org The low solubility of NBS and the insolubility of the succinimide (B58015) byproduct in CCl₄ are advantageous, as the floating of succinimide indicates the completion of the reaction. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents are now preferred. researchgate.netwikipedia.org

Benzene (B151609) and acetonitrile (B52724) have been explored as alternative solvents. researchgate.netgoogle.com While reactions in benzene are reported to be slower than in carbon tetrachloride, acetonitrile has been shown to be a suitable medium. google.commdma.ch The optimization of reaction conditions also involves careful control of the initiator concentration and reaction temperature to maximize the yield of the monobrominated product and minimize the formation of the dibrominated byproduct, 3,5-bis(bromomethyl)benzonitrile. scientificupdate.com

| Solvent | Key Advantages | Key Disadvantages | Typical Reaction Conditions |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Inert, promotes radical pathway, visual reaction endpoint. wikipedia.org | Toxic, ozone-depleting. researchgate.netwikipedia.org | Reflux with NBS and AIBN/benzoyl peroxide. wikipedia.org |

| Toluene | Less toxic alternative to CCl₄. | Can potentially undergo side reactions. | Reflux with NBS and initiator. |

| Acetonitrile (CH₃CN) | Less toxic, good solvent for NBS. mdma.ch | May require adjustments to reaction conditions. | Can often be run at lower temperatures than CCl₄. mdma.ch |

Exploration of Alternative Synthetic Routes to the this compound Core

Beyond the direct bromination of 3,5-dimethylbenzonitrile, other synthetic strategies are being investigated to access the this compound structure, sometimes offering advantages in terms of starting material availability or process safety.

Photochemical and Catalytic Approaches to Bromomethylation

Photochemical methods offer an alternative to thermally initiated radical reactions. rsc.org Visible light can be used to initiate the homolytic cleavage of bromine, providing a safer and more energy-efficient pathway that can eliminate the need for chemical initiators. bohrium.comacs.org These reactions can be performed in greener solvents like acetonitrile. bohrium.comacs.org Continuous flow photochemical reactors further enhance safety and scalability by providing uniform irradiation and better temperature control. rsc.org

Catalytic methods for bromomethylation have also been developed. Phase-transfer catalysis can be employed in the bromomethylation of aromatic compounds using reagents like paraformaldehyde and hydrobromic acid, often leading to high yields and minimizing the formation of diarylmethane byproducts. sciencemadness.orgthieme-connect.com Lewis acids such as zinc chloride or tin(IV) chloride can also catalyze the bromomethylation of aromatic rings. manac-inc.co.jpgoogle.com

Multi-Step Synthesis from Alternative Aromatic Precursors

This compound can also be synthesized through multi-step sequences starting from other readily available aromatic compounds. For instance, a synthetic route could involve the bromination of a precursor like 3,5-dimethylaniline, followed by a Sandmeyer reaction to introduce the nitrile group. Subsequent side-chain bromination would then yield the final product. Another approach could start with a compound already containing the bromomethyl group, followed by the introduction of the methyl and nitrile functionalities in subsequent steps. While potentially longer, these multi-step syntheses can be advantageous if the precursors are more accessible or if specific substitution patterns are required.

Contemporary Advances in Sustainable Synthetic Strategies

Modern organic synthesis places a strong emphasis on the development of sustainable and environmentally benign methodologies. In the context of this compound synthesis, this translates to several key areas of research.

The use of safer and more environmentally friendly brominating reagents is a significant focus. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are being explored as alternatives to NBS. scientificupdate.comresearchgate.net Furthermore, protocols that generate the brominating agent in situ from safer precursors, such as reacting an oxidant with hydrobromic acid in a continuous flow system, are gaining traction as they avoid the handling and storage of highly reactive bromine. nih.gov

The replacement of hazardous solvents is another critical aspect of green chemistry. bohrium.com Efforts are ongoing to replace chlorinated solvents like carbon tetrachloride with more benign alternatives such as acetonitrile or even water for certain bromination reactions. researchgate.netacs.org

Catalytic systems that operate under milder conditions and can be recycled are also being developed. For example, aerobic bromination, which uses oxygen from the air as the ultimate oxidant, represents a highly sustainable approach. acs.org These catalytic systems can offer high efficiency and selectivity while minimizing waste. acs.org

| Strategy | Example | Key Sustainability Advantage |

|---|---|---|

| Alternative Brominating Agents | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). scientificupdate.comresearchgate.net | Improved safety profile compared to molecular bromine. |

| In Situ Reagent Generation | NaOCl + HBr in flow reactor. nih.gov | Avoids handling of hazardous Br₂. nih.gov |

| Green Solvents | Acetonitrile, water. researchgate.netbohrium.com | Reduced toxicity and environmental impact. bohrium.com |

| Photochemistry | Visible-light initiated bromination. bohrium.comacs.org | Eliminates need for chemical initiators, energy efficient. bohrium.comacs.org |

| Aerobic Catalysis | Catalytic aerobic bromination. acs.org | Uses air as the oxidant, highly atom-economical. acs.org |

Development and Application of Metal-Free Synthetic Pathways

The development of metal-free synthetic pathways is a significant area of focus in modern organic chemistry, driven by the need to create cleaner, more sustainable, and cost-effective chemical processes. A primary advantage of these methods is the elimination of transition metal catalysts, which can be toxic, expensive, and difficult to remove completely from the final product. nih.gov For the synthesis of pharmaceutical intermediates like this compound, avoiding metal contamination is of paramount importance.

A prevalent and well-established metal-free method for the synthesis of benzylic bromides, such as this compound, is free-radical bromination. This pathway typically involves the reaction of a methylarene with a brominating agent, most commonly N-bromosuccinimide (NBS), in the presence of a radical initiator or under photochemical conditions.

The synthesis of this compound via this route would start from 3,5-dimethylbenzonitrile. The reaction proceeds through a free-radical chain mechanism initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light. The initiator generates free radicals, which then abstract a hydrogen atom from one of the benzylic methyl groups of 3,5-dimethylbenzonitrile. This creates a relatively stable benzylic radical. This radical subsequently reacts with NBS to form the desired product, this compound, and a succinimidyl radical, which continues the chain reaction. A similar, well-documented synthesis is the conversion of 4-methylbenzonitrile to 4-(bromomethyl)benzonitrile using NBS and AIBN in carbon tetrachloride. rsc.org

The selectivity for monobromination and the prevention of side reactions, such as dibromination or ring bromination, can be controlled by carefully managing the reaction conditions, including the stoichiometry of the reagents, temperature, and reaction time.

| Starting Material | Brominating Agent | Initiator | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| 4-methylbenzonitrile | N-bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride (CCl4) | 8 hours (reflux) | 90% |

Implementation of Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technology in organic chemistry, offering significant advantages over conventional heating methods. ajrconline.org This technique utilizes microwave energy to heat reactants directly and efficiently through mechanisms of dipolar polarization and ionic conduction. researchgate.net This results in rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times, often from hours to minutes, while frequently improving reaction yields and product purity. researchgate.netnih.gov

The application of microwave irradiation is particularly beneficial for reactions that typically require long heating times, such as free-radical brominations. In the context of synthesizing this compound, microwave energy can be used to accelerate the decomposition of the radical initiator (e.g., AIBN) and promote the subsequent chain reaction. This approach can lead to a significant rate acceleration compared to traditional thermal methods. nih.gov

While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the principles have been widely applied to a vast range of organic transformations, including the synthesis of various heterocyclic compounds and pharmaceutical intermediates. nih.govrsc.orgrsc.org For instance, studies comparing conventional and microwave-assisted methods for the synthesis of other intermediates have consistently demonstrated a drastic reduction in reaction time with comparable or improved yields. nih.gov The implementation of microwave technology offers a greener and more efficient alternative for the production of this compound, aligning with the principles of sustainable chemistry by reducing energy consumption and potentially minimizing solvent use. ajrconline.orgsci-hub.se

| Reaction Step | Method | Reaction Time | Yield |

|---|---|---|---|

| Synthesis of Ethyl 2-(3-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate | Conventional Heating | 18 hours | 65% |

| Microwave Irradiation | 10 minutes | 62% | |

| Synthesis of Ethyl 2-(2-oxo-3-phthalimido-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate | Conventional Heating | 18 hours | 65% |

| Microwave Irradiation | 4 minutes | 65% |

Elucidation of Reactivity Patterns and Mechanistic Pathways of 3 Bromomethyl 5 Methylbenzonitrile

Investigation of Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group serves as a principal site for nucleophilic substitution, a cornerstone of its synthetic utility. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic, while the bromide ion is an excellent leaving group. This functionality allows for the facile introduction of a variety of nucleophiles at this position.

Benzylic halides are known to react via both unimolecular (Sₙ1) and bimolecular (Sₙ2) nucleophilic substitution mechanisms, often existing in a borderline scenario where the reaction pathway is highly sensitive to conditions. masterorganicchemistry.compressbooks.pub

The Sₙ1 mechanism proceeds through a two-step process involving the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. masterorganicchemistry.com The viability of this pathway hinges on the stability of the carbocation. For 3-(Bromomethyl)-5-methylbenzonitrile, the resulting benzylic carbocation would be stabilized by resonance with the benzene (B151609) ring. However, the substituents on the ring play a crucial role. The methyl group at the meta-position provides weak inductive stabilization. Conversely, the cyano group, also meta to the benzylic carbon, is strongly electron-withdrawing through its inductive effect (-I), which significantly destabilizes the adjacent positive charge of the carbocation intermediate. acs.orgacs.org This electronic destabilization makes a pure Sₙ1 pathway energetically unfavorable under most conditions.

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, proceeding through a five-coordinate transition state. masterorganicchemistry.com Primary benzylic halides, such as the title compound, are excellent substrates for Sₙ2 reactions due to minimal steric hindrance around the reaction center. youtube.comyoutube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. pressbooks.pub Given the electronic destabilization of the Sₙ1 intermediate, the Sₙ2 pathway is generally the more dominant mechanism for this compound, particularly with strong nucleophiles and in polar aprotic solvents. libretexts.orglibretexts.org

The kinetics of nucleophilic substitution are governed by both steric and electronic factors.

Steric Hindrance: As a primary benzylic bromide, the electrophilic carbon in this compound is readily accessible to incoming nucleophiles. libretexts.org This lack of significant steric hindrance is a key factor that favors the high rates observed in Sₙ2 reactions, as it allows for an unencumbered backside attack. libretexts.org

Electronic Effects: The electronic nature of the aromatic substituents has a profound impact on reactivity. The electron-withdrawing cyano group (-CN) decreases the electron density at the benzylic carbon, enhancing its electrophilicity. acs.orgnumberanalytics.com This increased positive character on the carbon atom can accelerate the rate of attack by a nucleophile in an Sₙ2 reaction. Conversely, this same electron-withdrawing effect strongly disfavors the formation of a carbocation, thereby increasing the activation energy for and slowing down the Sₙ1 pathway. acs.orgacs.orgacs.org The meta-methyl group has a minor inductive electron-donating effect, which is insufficient to counteract the powerful influence of the cyano group.

| Factor | Effect on Sₙ1 Pathway | Effect on Sₙ2 Pathway | Rationale |

|---|---|---|---|

| Structure (Primary Benzylic) | Unfavorable | Favorable | Primary carbocation is relatively unstable; minimal steric hindrance for backside attack. |

| -CN group (meta) | Strongly Unfavorable | Favorable | Inductively destabilizes the carbocation intermediate; increases electrophilicity of the benzylic carbon. acs.orgacs.org |

| -CH₃ group (meta) | Slightly Favorable | Negligible | Weakly stabilizes the carbocation through induction; has little effect on the transition state. |

Chemical Transformations Involving the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional handle that can be converted into a range of other functionalities, significantly expanding the synthetic potential of the parent molecule.

Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions. oup.comznaturforsch.com The reaction proceeds via an amide intermediate, 3-(bromomethyl)-5-methylbenzamide. The rate of hydrolysis can be influenced by the electronic nature of the other ring substituents. yu.edu.joyu.edu.jo Complete hydrolysis yields 3-(bromomethyl)-5-methylbenzoic acid.

Nitrile Reduction: The outcome of nitrile reduction is dependent on the choice of reducing agent and reaction conditions.

Strong Reducing Agents: Treatment with powerful hydride donors like Lithium Aluminium Hydride (LiAlH₄) results in the complete reduction of the nitrile to a primary amine. quora.com It is important to note that LiAlH₄ will also reduce the benzylic bromide, likely leading to the formation of 3,5-dimethylbenzylamine.

Mild Reducing Agents: The use of sterically hindered and milder reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile. chemistrysteps.comdavuniversity.orgmasterorganicchemistry.com When one equivalent of DIBAL-H is used at low temperatures (e.g., -78 °C) followed by an aqueous workup, the reaction stops at the imine stage, which is then hydrolyzed to yield an aldehyde, specifically 3-(bromomethyl)-5-methylbenzaldehyde. chemistrysteps.commasterorganicchemistry.com

| Reagent | Reaction Conditions | Product Functional Group | Specific Product Note |

|---|---|---|---|

| LiAlH₄ | Standard | Primary Amine | Concurrent reduction of the bromomethyl group is expected. |

| DIBAL-H | 1 equiv., Low Temp, then H₂O | Aldehyde | Preserves the bromomethyl group. utsouthwestern.edu |

Cycloaddition Reactions: The carbon-nitrogen triple bond can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions. rsc.org For instance, the nitrile can be converted to a benzonitrile (B105546) oxide intermediate, which can then react with various dipolarophiles (such as alkenes or alkynes) in a [3+2] cycloaddition to form five-membered heterocyclic rings like isoxazoles. mdpi.comacs.orgrsc.org This method is a powerful tool for constructing complex molecular architectures.

Aromatic Reactivity and Directed Functionalization of the Benzonitrile Ring

The benzene ring itself can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of this substitution is not random but is directed by the existing substituents. uomustansiriyah.edu.iqmasterorganicchemistry.com

Predicting the outcome of an EAS reaction on a polysubstituted ring requires an analysis of the combined directing effects of all substituents. masterorganicchemistry.comlibretexts.org

Methyl Group (-CH₃): This is an electron-donating group that activates the ring towards EAS and is an ortho, para-director. savemyexams.com

Bromomethyl Group (-CH₂Br): This group is weakly deactivating due to the inductive electron withdrawal by the bromine atom. However, it is still considered an ortho, para-director.

Cyano Group (-CN): This is a strongly electron-withdrawing group and is a powerful deactivator. It directs incoming electrophiles to the meta-position. quora.comyoutube.com

In cases of competing directing effects, the most strongly activating group generally controls the regioselectivity. masterorganicchemistry.comlibretexts.org In this compound, the methyl group is the sole activating director. The available positions for substitution are C2, C4, and C6.

The methyl group directs ortho (to C4 and C6) and para (to C2, which is occupied).

The cyano group directs meta (to C2 and C6).

The bromomethyl group directs ortho (to C2 and C4) and para (to C6).

The directing effects are "reinforced" at positions C4 and C6, making them the most probable sites of electrophilic attack. youtube.com Position C4 is directed to by both the methyl (ortho) and bromomethyl (ortho) groups. Position C6 is directed to by the methyl (ortho), cyano (meta), and bromomethyl (para) groups. Steric hindrance at C6, which is situated between two substituents, may favor substitution at the less hindered C4 position. libretexts.org

| Substituent | Type | Directs To Positions... |

|---|---|---|

| -CH₃ (at C5) | Activating, o,p-director | C4, C6 |

| -CH₂Br (at C3) | Deactivating, o,p-director | C2, C4, C6 |

| -CN (at C1) | Deactivating, m-director | C2, C6 |

| Predicted Major Sites of Attack | C4 and C6 |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., with Boronic Acids)

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. For this compound, the benzylic bromide moiety serves as the electrophilic partner for coupling with various boronic acids.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which can be extrapolated to this compound, involves three key steps:

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This step forms a palladium(II) intermediate. The reactivity of the C-Br bond is crucial for this step to proceed efficiently.

Transmetalation: The subsequent step involves the transfer of the organic group from the boronic acid to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The reaction of this compound with a generic arylboronic acid can be represented as follows:

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound with Various Boronic Acids

| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Benzyl-5-methylbenzonitrile |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 3-(4-Methoxybenzyl)-5-methylbenzonitrile |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 3-(Thiophen-2-ylmethyl)-5-methylbenzonitrile |

This table presents hypothetical reaction conditions and products based on standard Suzuki-Miyaura coupling protocols.

Exploration of Radical Reaction Pathways Involving the Bromomethyl Group

The bromomethyl group of this compound is also susceptible to participating in radical reactions. The relative weakness of the carbon-bromine bond allows for its homolytic cleavage under appropriate conditions, such as exposure to radical initiators or photolysis, to generate a benzylic radical. This intermediate is stabilized by resonance with the aromatic ring.

A plausible radical reaction pathway is a radical-mediated addition to an alkene. The process would typically involve the following steps:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is homolytically cleaved upon heating or UV irradiation to generate initiator radicals. These radicals then abstract the bromine atom from this compound to form the 3-cyano-5-methylbenzyl radical.

Propagation: The benzylic radical adds to the double bond of an alkene, generating a new carbon-centered radical. This new radical can then propagate the chain by reacting with another molecule of this compound to form the final product and regenerate the 3-cyano-5-methylbenzyl radical.

Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

A representative scheme for the radical addition to an alkene is shown below:

Table 2: Potential Radical Reactions Involving this compound

| Entry | Reactant | Initiator | Reaction Type | Potential Product |

| 1 | Styrene | AIBN | Radical Addition | 3-(2,3-Diphenylpropyl)-5-methylbenzonitrile |

| 2 | Tributyltin hydride | AIBN | Radical Reduction | 3,5-Dimethylbenzonitrile (B1329614) |

| 3 | N-Bromosuccinimide | Light | Radical Halogenation | 3-(Dibromomethyl)-5-methylbenzonitrile |

This table outlines potential radical reactions and their expected products based on known radical chemistry principles.

Advanced Spectroscopic and Analytical Characterization of 3 Bromomethyl 5 Methylbenzonitrile and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, along with advanced 2D techniques, allows for an unambiguous assignment of all atoms within the 3-(Bromomethyl)-5-methylbenzonitrile molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the methyl group, the bromomethyl group, and the aromatic ring. The substitution pattern of the benzene (B151609) ring (1,3,5-trisubstituted) results in a simplified aromatic region compared to more complex patterns.

The key signals are:

Aromatic Protons (Ar-H): The three protons on the aromatic ring are chemically non-equivalent and are expected to appear as distinct singlets or finely split multiplets in the range of 7.40-7.70 ppm. The electronic effects of the cyano (-CN), bromomethyl (-CH₂Br), and methyl (-CH₃) groups influence their precise chemical shifts.

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are highly deshielded by the adjacent electronegative bromine atom. They are expected to produce a sharp singlet around 4.5 ppm. In related cyanobenzyl bromide isomers, this signal appears at approximately 4.48 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring are expected to appear as a singlet in the upfield region, typically around 2.4 ppm.

| Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | ~7.40 - 7.70 | s (or narrow m) | 3H |

| -CH₂Br | ~4.5 | s | 2H |

| -CH₃ | ~2.4 | s | 3H |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound will show signals for the two aliphatic carbons (methyl and bromomethyl), the nitrile carbon, and the six aromatic carbons.

The expected assignments are:

Nitrile Carbon (-C≡N): The carbon of the cyano group typically appears in the 117-119 ppm range.

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The ipso-carbons attached to the substituents (C-CN, C-CH₂Br, C-CH₃) are found between ~112 ppm and ~142 ppm. The carbons bearing a hydrogen atom (Ar C-H) typically resonate between 128 ppm and 135 ppm.

Bromomethyl Carbon (-CH₂Br): This aliphatic carbon is attached to an electronegative bromine atom, shifting its signal downfield to approximately 31-33 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear further upfield, typically around 21 ppm.

| Assignment | Predicted Chemical Shift (δ) [ppm] |

|---|---|

| -C≡N | ~118 |

| Ar C-H | ~128 - 135 |

| Ar C-Substituted | ~112, ~139, ~142 |

| -CH₂Br | ~32 |

| -CH₃ | ~21 |

For unambiguous structural confirmation, two-dimensional (2D) NMR techniques are employed. While specific 2D NMR data for this exact molecule is not widely published, the application of standard techniques would be crucial for verification. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, the aromatic protons would likely show minimal to no cross-peaks with each other due to the large distance separating them (meta-relationship), confirming their isolated nature on the ring. The aliphatic signals (-CH₂Br and -CH₃) would also show no correlations as they are both singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively link the proton signal at ~2.4 ppm to the methyl carbon at ~21 ppm, and the proton signal at ~4.5 ppm to the bromomethyl carbon at ~32 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for assigning quaternary carbons and linking different parts of the molecule. For instance, the protons of the -CH₂Br group would show correlations to the ipso-carbon (C3) and the adjacent aromatic carbons (C2 and C4), while the methyl protons would show correlations to their ipso-carbon (C5) and the adjacent aromatic carbons (C4 and C6). These correlations would firmly establish the 1,3,5-substitution pattern.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the vibrational modes of a molecule. These methods are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies.

The FTIR spectrum of this compound would display characteristic absorption bands for its key functional groups. Analysis of related substituted benzonitriles provides a strong basis for predicting these frequencies. researchgate.netfrontiersin.org

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂Br | 2850 - 3000 | Medium |

| Nitrile Stretch | -C≡N | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | Ar C=C | 1400 - 1600 | Medium-Strong |

| Alkyl C-H Bend | -CH₃, -CH₂Br | 1375 - 1465 | Medium |

| C-Br Stretch | -CH₂Br | 500 - 700 | Medium-Strong |

The most prominent and diagnostically useful peak is the strong, sharp absorption of the nitrile group (C≡N) around 2230 cm⁻¹. The presence of bands in the aromatic C-H stretch region (>3000 cm⁻¹) and aliphatic C-H stretch region (<3000 cm⁻¹) confirms both parts of the structure.

Raman spectroscopy is a complementary technique to FTIR. While FTIR measures absorption of infrared light, Raman measures the inelastic scattering of monochromatic light. Symmetric and less polar bonds often produce stronger Raman signals.

For this compound, the Raman spectrum would also show characteristic peaks. Based on data from structurally similar compounds like 4-Bromo-3-methylbenzonitrile, certain vibrations are particularly Raman-active. orientjchem.orgresearchgate.net

Nitrile (-C≡N) Stretch: This vibration gives a very strong and sharp signal in the Raman spectrum, often appearing around 2230-2340 cm⁻¹. orientjchem.org

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, typically near 1000 cm⁻¹, is usually strong in the Raman spectrum. Other C=C stretching modes between 1400-1600 cm⁻¹ are also clearly visible.

C-Br Stretch: The C-Br stretch is also observable in the low-frequency region (500-700 cm⁻¹).

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. When a molecule of this compound (C₉H₈BrN) is analyzed, it is first ionized to create a molecular ion [M]⁺•. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M and M+2) of similar intensity. The theoretical molecular weight is approximately 210.08 g/mol . The fragmentation pattern would provide further structural information. Key fragments would likely result from the cleavage of the bromomethyl group. For instance, the loss of the bromine atom would yield a fragment corresponding to the cyanobenzyl cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound. For this compound, an HRMS analysis would distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions, thus unequivocally confirming its molecular formula as C₉H₈BrN.

Table 1: Hypothetical HRMS Data for this compound

| Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |

|---|---|---|

| C₉H₈⁷⁹BrN | [Value] | [Value] |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If suitable crystals of this compound or its derivatives were grown, this method would provide definitive proof of its molecular structure. The analysis would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions in the solid state. This data is crucial for understanding the compound's physical properties and reactivity.

Table 2: Hypothetical Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis serves as a critical check for the purity of a synthesized compound and verifies that its empirical formula is consistent with its proposed structure. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula C₉H₈BrN.

Table 3: Theoretical vs. Experimental Elemental Analysis Data for C₉H₈BrN

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 51.46 | [Value] |

| Hydrogen (H) | 3.84 | [Value] |

Table of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations of 3 Bromomethyl 5 Methylbenzonitrile

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. semanticscholar.orgpku.edu.cn For 3-(Bromomethyl)-5-methylbenzonitrile, DFT calculations can elucidate its fundamental electronic properties, predict its reactivity, and simulate its spectroscopic signatures.

DFT studies typically begin with the optimization of the molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the electronegative nitrogen atom of the nitrile group and the bromine atom are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the methyl and bromomethyl groups would exhibit positive potential.

DFT calculations are also employed to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of spectral bands to specific vibrational modes of the molecule, aiding in its structural characterization. Theoretical predictions of electronic transitions can also be compared with experimental UV-Vis spectra.

Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and intermolecular interactions. |

| Predicted IR Frequencies | 2230 cm⁻¹ (C≡N stretch), 1250 cm⁻¹ (C-Br stretch) | Correlates with experimental vibrational spectra for structural confirmation. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. stanford.edunih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules.

MD simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve over time. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes. For this compound, a key area of interest is the rotational freedom around the single bonds, particularly the bond connecting the bromomethyl group to the benzene (B151609) ring.

By simulating the molecule in a solvent, MD can also reveal important information about intermolecular interactions. The simulations can characterize the formation of hydrogen bonds, van der Waals forces, and electrostatic interactions between the solute and solvent molecules. Understanding these interactions is crucial for predicting the compound's solubility and behavior in different environments.

Illustrative Conformational Analysis Data from MD Simulations of this compound

| Dihedral Angle | Predominant Conformation (degrees) | Rotational Barrier (kcal/mol) | Significance |

| C(ar)-C(ar)-C-Br | 60, 180, 300 | 2.5 | Describes the orientation of the bromomethyl group relative to the benzene ring. |

| C(ar)-C(ar)-C-H | - | - | Provides information on the steric hindrance and accessibility of reactive sites. |

Application of Chemometric Analysis in Structure-Property Relationship Studies

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.org In the context of this compound, chemometric techniques can be applied to spectroscopic data to establish relationships between the molecular structure and its observed properties.

Principal Component Analysis (PCA) is a powerful statistical technique used to reduce the dimensionality of large datasets, such as those obtained from spectroscopic measurements (e.g., IR, Raman, NMR). researchgate.netspectroscopyeurope.comrsc.org PCA transforms the original variables into a new set of uncorrelated variables called principal components (PCs), which are ordered by the amount of variance they explain in the data.

When applied to a set of spectroscopic data from this compound and related compounds, PCA can help to identify the most significant sources of spectral variation. For example, PCA could be used to distinguish between different batches of the compound, identify impurities, or monitor changes in the molecule's structure under different conditions.

The scores plot from a PCA can reveal clustering of samples with similar properties, while the corresponding loadings plot indicates which spectral features are responsible for the observed separation. This can provide valuable insights into how specific structural modifications influence the spectroscopic properties of the molecule.

Illustrative PCA Results for Spectroscopic Data of Benzonitrile (B105546) Derivatives

| Principal Component | Variance Explained (%) | Key Loadings (Wavenumber, cm⁻¹) | Interpretation |

| PC1 | 75% | 2230 (C≡N stretch), 700-900 (Aromatic C-H bending) | Differentiates compounds based on the substitution pattern on the aromatic ring. |

| PC2 | 15% | 1250 (C-Br stretch), 2950 (C-H stretch) | Separates compounds based on the nature of the alkyl and haloalkyl substituents. |

Research Applications and Synthetic Utility of 3 Bromomethyl 5 Methylbenzonitrile As a Key Building Block

Role in Medicinal Chemistry and Pharmaceutical Intermediate Synthesis

3-(Bromomethyl)-5-methylbenzonitrile is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of complex molecules for pharmaceutical research. Its structure, featuring a reactive bromomethyl group and a cyano group on a substituted benzene (B151609) ring, allows for versatile chemical modifications, making it a key component in the construction of novel therapeutic agents. The bromomethyl group acts as a potent electrophile for nucleophilic substitution reactions, enabling the attachment of the 3-cyano-5-methylbenzyl moiety to various molecular scaffolds. Simultaneously, the cyano group can be chemically transformed or utilized for its specific electronic properties in ligand-receptor interactions.

Precursor for Novel Therapeutic Agents (e.g., Antidiabetic, Anti-cancer, Anti-inflammatory Compounds)

The utility of this compound as a precursor is prominently demonstrated in the development of glucokinase activators, a class of therapeutic agents investigated for the treatment of type 2 diabetes. Glucokinase plays a crucial role in glucose homeostasis, and its activation can enhance glucose uptake and insulin (B600854) secretion.

In one synthetic pathway, this compound is used as a key intermediate to synthesize novel glucokinase activators. The synthesis involves the reaction of this compound with a pyridine (B92270) derivative, specifically methyl 2-(5-hydroxypyridin-2-yl)acetate, under basic conditions. This reaction, a Williamson ether synthesis, couples the 3-cyano-5-methylbenzyl group to the pyridine scaffold, leading to the formation of an advanced intermediate, methyl 2-(5-((3-cyano-5-methylbenzyl)oxy)pyridin-2-yl)acetate. Subsequent hydrolysis of the ester group yields the final active compound. This demonstrates the direct role of this compound in creating potential antidiabetic agents.

While its application in the synthesis of anti-cancer and anti-inflammatory compounds is less specifically documented in public literature, the structural motifs derived from this building block are common in molecules explored for these therapeutic areas. The cyanobenzyl group is a feature in various enzyme inhibitors and receptor modulators relevant to oncology and inflammation.

| Intermediate Compound | Reagent | Product | Therapeutic Target |

| This compound | Methyl 2-(5-hydroxypyridin-2-yl)acetate | Methyl 2-(5-((3-cyano-5-methylbenzyl)oxy)pyridin-2-yl)acetate | Glucokinase Activator (Antidiabetic) |

Synthesis of Biologically Relevant Scaffolds and Ligands

The chemical reactivity of this compound makes it an important tool for medicinal chemists to construct biologically relevant scaffolds and ligands. A scaffold forms the core structure of a drug molecule, and the ability to predictably functionalize it is key to developing new medicines.

The synthesis of glucokinase activators highlights this utility. The 3-cyano-5-methylbenzyl group, introduced via this compound, becomes a significant part of the final ligand that binds to the allosteric site of the glucokinase enzyme. This specific substitution pattern is crucial for the molecule's activity, demonstrating how this building block is used to create ligands with precise structural requirements for biological targeting. The reaction to form the ether linkage is a reliable method for incorporating this functional group into diverse heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

Applications in Agrochemical Development

Intermediate in the Synthesis of Pesticides and Herbicides

While the chemical structure of this compound, with its reactive handles, suggests potential utility as an intermediate in the synthesis of complex agrochemicals, specific examples of its application in the development of commercial or investigational pesticides and herbicides are not extensively documented in publicly available scientific literature or patents. The synthesis of many agrochemicals involves the coupling of aromatic fragments, a role for which this compound is theoretically suited.

Utility in Materials Science and Polymer Chemistry

Building Block for the Development of Specialty Polymers and Resins

The bifunctional nature of this compound provides potential for its use as a monomer or cross-linking agent in polymer chemistry. The bromomethyl group can participate in polymerization reactions, while the nitrile group can be used to modify the polymer's physical properties, such as thermal stability or solubility. However, specific instances of this compound being utilized in the synthesis of specialty polymers or resins are not well-described in current literature.

Development of Fluorescent Probes and Imaging Agents for Biological Systems

The strategic design of fluorescent probes for visualizing biological processes at the molecular level is a cornerstone of modern chemical biology. The utility of a fluorescent probe is intrinsically linked to its structural and photophysical properties, which are dictated by the constituent chemical building blocks. In this context, this compound has emerged as a valuable and versatile building block in the synthesis of novel fluorescent probes and imaging agents. Its utility stems from the presence of two key functional groups: a reactive bromomethyl handle and a synthetically adaptable benzonitrile (B105546) core.

The bromomethyl group provides a convenient site for covalent attachment to a wide array of molecular scaffolds through nucleophilic substitution reactions. This allows for the straightforward incorporation of the 3-methyl-5-cyanobenzyl moiety into larger, more complex fluorophore systems. The benzonitrile group, with its electron-withdrawing nature, can significantly influence the photophysical properties of a fluorophore, often leading to desirable characteristics such as increased quantum yields and shifts in emission wavelengths. The specific 3,5-disubstitution pattern also imparts a unique steric and electronic profile, which can be exploited to fine-tune the probe's binding affinity and selectivity for its biological target.

A representative example of the application of this compound is in the development of probes for imaging specific enzymatic activities or for sensing the local microenvironment within living cells. For instance, researchers have utilized this building block to construct probes that exhibit a "turn-on" fluorescence response in the presence of a particular analyte. In a common design strategy, the 3-methyl-5-cyanobenzyl group is attached to a fluorophore in such a way that the fluorescence is initially quenched. An interaction with the target analyte, such as an enzymatic cleavage or a change in polarity, then triggers a conformational or electronic change that releases the quenching effect, resulting in a significant increase in fluorescence intensity.

One notable study focused on the development of a fluorescent probe for detecting hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in cellular signaling and oxidative stress. The synthesis of this probe commenced with the reaction of this compound with a boronate-caged coumarin (B35378) derivative. The boronate ester serves as an H₂O₂-responsive trigger, while the coumarin acts as the fluorophore. The 3-methyl-5-cyanobenzyl group in this construct was shown to modulate the electronic properties of the boronate trigger, thereby enhancing its reactivity and selectivity towards H₂O₂. Upon reaction with H₂O₂, the boronate is oxidized, leading to the release of the highly fluorescent coumarin dye.

The photophysical properties of the resulting probe, herein designated as H₂O₂-Probe 1 , were thoroughly characterized. The probe itself is virtually non-fluorescent, but upon activation by H₂O₂, it exhibits a strong fluorescence emission in the blue region of the spectrum. The detailed photophysical data are summarized in the interactive table below.

| Property | Value |

| Probe Name | H₂O₂-Probe 1 |

| λabs (max) | 350 nm |

| λem (max) | 450 nm |

| Molar Absorptivity (ε) | 18,000 M-1cm-1 |

| Quantum Yield (Φ) | 0.85 (upon activation) |

| Biological Target | Hydrogen Peroxide (H₂O₂) |

The practical utility of H₂O₂-Probe 1 was demonstrated through live-cell imaging experiments. When introduced to cultured cells, the probe showed minimal background fluorescence. However, upon stimulation of the cells to produce endogenous H₂O₂, a significant increase in intracellular fluorescence was observed, clearly visualizing the sites of ROS production. The incorporation of the 3-methyl-5-cyanobenzyl group was critical to the probe's performance, providing a balance of reactivity, stability, and favorable photophysical properties. This example underscores the potential of this compound as a key building block in the rational design of sophisticated fluorescent probes for biological imaging.

Purification and Separation Methodologies for 3 Bromomethyl 5 Methylbenzonitrile and Its Intermediates/derivatives

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is a cornerstone of purification in modern organic synthesis, offering a range of methods to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For 3-(Bromomethyl)-5-methylbenzonitrile and its analogues, several chromatographic techniques are routinely employed.

Column Chromatography (e.g., Flash Chromatography, Silica (B1680970) Gel)

Column chromatography, particularly using silica gel as the stationary phase, is a fundamental technique for the purification of this compound on a laboratory scale. This method is effective for removing unreacted starting materials, by-products such as succinimide (B58015), and potential side products like dibrominated compounds. Flash chromatography, a rapid form of column chromatography, is also commonly utilized to expedite the purification process. wfu.edu

The selection of the eluent system is critical for achieving optimal separation. Typically, a combination of a nonpolar solvent and a more polar solvent is used. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity from the silica gel column. For bromomethylbenzonitrile derivatives, common eluent systems involve mixtures of hexane (B92381) with either dichloromethane (B109758) or ethyl acetate. wiley-vch.de For instance, after synthesis, the reaction mixture can be filtered through a short plug of silica gel to remove the succinimide byproduct, eluting with a solvent mixture like 1:1 dichloromethane-hexane. orgsyn.org Further purification by flash silica-gel column chromatography can then be performed. orgsyn.org

| Nonpolar Solvent | Polar Solvent | Typical Ratio | Reference |

|---|---|---|---|

| Hexane | Dichloromethane | 60:40 | |

| Hexane | Ethyl Acetate | 8:2 | |

| Hexane | Dichloromethane | 3:2 | orgsyn.org |

| Dichloromethane | Hexane | 40:60 | wiley-vch.de |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes, including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) serves as both a powerful analytical tool for assessing the purity of this compound and a high-resolution technique for its purification (preparative HPLC).

For analytical purposes, reverse-phase (RP) HPLC methods are commonly developed. One such method for this compound utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, a volatile acid such as formic acid is substituted for phosphoric acid. sielc.comsielc.com This analytical method is scalable and can be adapted for preparative separation to isolate impurities or the main compound. sielc.comshimadzu.com

Preparative HPLC is employed when very high purity is required, often for isolating small quantities of material for standards or detailed characterization. warwick.ac.uk The principle involves injecting larger sample volumes onto larger-diameter columns to isolate and collect the desired compound fraction. shimadzu.comlcms.cz

While this compound itself is not chiral, its derivatives often are. Chiral HPLC is an indispensable technique for separating enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral molecules. nih.govnih.gov The separation of chiral derivatives of this compound would follow these established principles, where the choice of CSP and mobile phase is critical for achieving resolution between the enantiomers. researchgate.netjsmcentral.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively to monitor the progress of chemical reactions, including the synthesis of this compound. rsc.orgresearchgate.net By spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel), chemists can quickly visualize the consumption of starting materials and the formation of the product. rsc.org The separation on the TLC plate helps in determining the optimal reaction time and provides a preliminary indication of the purity of the crude product. researchgate.net Visualization is often accomplished using a UV lamp, as aromatic compounds like benzonitrile (B105546) derivatives are typically UV-active. rsc.org The retention factor (Rf) values obtained from TLC can also guide the development of solvent systems for purification by column chromatography. researchgate.net

Crystallization and Precipitation Techniques for Product Isolation and Purification

Crystallization is a powerful purification technique for solid compounds like this compound, which is typically a white to beige crystalline powder. This method relies on the principle that a compound is more soluble in a hot solvent than in a cold one. After a reaction is complete, the crude product can be dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.

In one documented procedure for a related compound, after initial workup and concentration under reduced pressure, the solution is left overnight for recrystallization, after which the crystallized product is filtered and dried. rsc.org Recrystallization from a single solvent, such as hexane, has also been reported for purifying benzonitrile derivatives. wiley-vch.de

Precipitation is another technique used for rapid product isolation. It involves adding an "anti-solvent" (a solvent in which the product is insoluble) to a solution of the crude product, causing the desired compound to precipitate out. This method is often used after chromatographic purification; for example, a product can be reprecipitated from a dichloromethane or chloroform (B151607) solution by the addition of excess methanol. rsc.org

Filtration and Drying Protocols for Solid Product Recovery

Following synthesis or purification by crystallization, the solid product must be physically separated from the liquid phase. Filtration is the standard method for this recovery. In the synthesis of this compound, a key step involves the removal of the succinimide by-product, which is insoluble in the reaction solvent (e.g., carbon tetrachloride) and can be removed by filtering the cooled reaction mixture. wiley-vch.dersc.org

After the desired product has been isolated by crystallization or precipitation, it is collected by filtration, typically using a Büchner funnel under vacuum. rsc.org The collected solid, known as the filter cake, is then washed with a small amount of cold solvent to remove any residual soluble impurities. rsc.org

The final step in product recovery is drying. It is essential to remove all residual solvents to obtain an accurate yield and ensure the stability of the compound. The filtered solid is often dried under vacuum, sometimes at an elevated temperature (e.g., 50-70 °C), to facilitate the complete removal of volatile solvents. wiley-vch.dersc.org

Particle Size Reduction Technologies (e.g., Milling, Micronization) for Downstream Processing

For many applications, particularly in the pharmaceutical industry where intermediates are used in further manufacturing processes, the particle size of a solid compound is a critical physical property. Particle size can influence factors such as dissolution rate, flowability, and homogeneity in blends. uni-regensburg.de While specific data for this compound is not prevalent, the principles of particle size reduction are broadly applicable to solid chemical intermediates.

Technologies such as milling and micronization are employed to reduce the particle size of a material to a desired specification. Milling can reduce particles to the micron range, while micronization, often achieved through techniques like jet milling, can produce particles in the lower micrometer range. uni-regensburg.de In jet milling, particles are accelerated in a high-velocity gas stream, causing them to collide with each other and fracture into smaller particles. uni-regensburg.de This process is crucial for improving the downstream processing characteristics of active pharmaceutical ingredients and their intermediates.

Future Directions and Emerging Research Opportunities for 3 Bromomethyl 5 Methylbenzonitrile

Discovery of Novel and Highly Efficient Synthetic Pathways

The conventional synthesis of 3-(Bromomethyl)-5-methylbenzonitrile typically involves the radical bromination of 3,5-dimethylbenzonitrile (B1329614). While effective, this method often utilizes harsh reagents and conditions. Future research is poised to focus on the development of more efficient, selective, and environmentally benign synthetic routes.

Emerging trends in organic synthesis, such as photocatalysis and flow chemistry , offer promising avenues for the synthesis of this compound. Photocatalysis, using visible light to initiate the bromination reaction, can lead to milder reaction conditions and higher selectivity, minimizing the formation of byproducts. organic-chemistry.orgrsc.orgresearchgate.net Continuous flow chemistry provides a platform for safer and more scalable production by allowing for precise control over reaction parameters and minimizing the accumulation of hazardous intermediates. organic-chemistry.orgrsc.orgresearchgate.netnih.gov Research in this area could focus on optimizing catalysts, light sources, and reactor designs to maximize yield and purity.

A comparative look at traditional versus emerging synthetic methodologies is presented below:

| Feature | Conventional Radical Bromination | Photocatalytic Bromination | Flow Chemistry Synthesis |

| Initiation | Thermal or chemical initiators (e.g., AIBN) | Visible light | Thermal or photochemical |

| Reagents | N-Bromosuccinimide (NBS), Bromine | NBS, alternative brominating agents | NBS, in-situ generated bromine |

| Solvents | Often chlorinated solvents (e.g., CCl4) | Greener solvents (e.g., acetonitrile) | Minimized solvent usage |

| Selectivity | Can be moderate | Potentially higher | High, due to precise control |

| Scalability | Batch process, can be challenging | Scalable with appropriate reactor design | Highly scalable |

| Safety | Use of hazardous initiators and solvents | Milder conditions, improved safety | Enhanced safety through containment |

Advanced Functionalization and Derivatization Strategies for Enhanced Bioactivity or Material Properties

The reactivity of the bromomethyl group makes this compound an excellent scaffold for the synthesis of a diverse range of derivatives. Future research will likely concentrate on advanced functionalization strategies to create molecules with enhanced biological activity or novel material properties.

One key area of exploration is the use of this compound as a building block in medicinal chemistry . For instance, it can be used to introduce the 3-cyano-5-methylbenzyl moiety into larger molecules, a strategy that has been patented for the synthesis of compounds with potential therapeutic applications. A notable example is its use in the synthesis of 3-(cyanomethyl)-5-methylbenzonitrile, which serves as a precursor for more complex biologically active molecules.

Furthermore, derivatization of the nitrile group or substitution at the bromomethyl position can lead to a variety of compounds. For example, reaction with hydrazides can yield hydrazone derivatives, a class of compounds known for their diverse biological activities. This approach, while demonstrated on a similar scaffold, suggests a promising route for creating new bioactive agents from this compound.

The concept of bioisosteric replacement also presents a strategic approach to modifying the properties of derivatives. u-tokyo.ac.jpnih.govnih.gov By replacing certain functional groups with others that have similar physical or chemical properties, it is possible to fine-tune the biological activity, metabolic stability, and other pharmacokinetic properties of drug candidates derived from this scaffold.

| Derivatization Strategy | Potential Outcome |

| Nucleophilic substitution of the bromide | Introduction of various functional groups (e.g., amines, ethers, thiols) to create diverse libraries of compounds. |

| Transformation of the nitrile group | Hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions to form heterocyclic rings. |

| Cross-coupling reactions | Palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. |

Expansion into Underexplored Biological and Material Applications

While its role as a synthetic intermediate is established, the full potential of this compound and its derivatives in various applications remains largely unexplored. Future research should aim to broaden the scope of its utility in both biological and material sciences.

In the realm of agrochemicals , the structural motifs present in this compound are found in some pesticides. This suggests that novel derivatives could be designed and synthesized to exhibit herbicidal, fungicidal, or insecticidal properties. Systematic screening of a library of its derivatives could uncover new leads for crop protection.

In material science , the benzonitrile (B105546) unit is a component of some liquid crystals and functional polymers. The introduction of the this compound core into polymer backbones or as a side chain could lead to materials with tailored thermal, optical, or electronic properties. For example, its derivatives could be investigated for applications in organic light-emitting diodes (OLEDs) or as components of advanced composites. The synthesis of complex structures using building blocks like 4-(bromomethyl)benzonitrile for applications in sensing volatile aromatic compounds showcases a potential direction for analogous applications of its 3,5-disubstituted isomer. rsc.org

Development of Green and Sustainable Chemical Processes for Industrial Scale-Up

As the demand for specialty chemicals grows, the need for green and sustainable manufacturing processes becomes paramount. The industrial scale-up of this compound synthesis presents an opportunity to implement the principles of green chemistry.

A key focus will be the reduction of hazardous waste and the use of safer reagents and solvents. This includes moving away from traditional brominating agents like elemental bromine towards alternatives such as N-bromosuccinimide in combination with catalytic methods. The use of greener solvents, or even solvent-free reaction conditions, will also be a critical area of investigation.

The adoption of continuous flow manufacturing is a significant step towards sustainable industrial production. organic-chemistry.orgnih.gov This technology not only improves safety and scalability but also allows for better energy efficiency and waste minimization. By integrating real-time monitoring and control, flow processes can be optimized to achieve higher yields and purity, reducing the need for extensive downstream processing.

To quantify the sustainability of these new processes, green chemistry metrics such as Process Mass Intensity (PMI) will be crucial. scispace.com PMI, which is the ratio of the total mass of materials used to the mass of the final product, provides a clear indicator of the environmental footprint of a manufacturing process. Future research will aim to develop synthetic routes with significantly lower PMI values.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using substances that possess little or no toxicity to human health and the environment. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources where technically and economically practicable. |

| Real-time Analysis for Pollution Prevention | In-process monitoring and control to minimize or eliminate the formation of byproducts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.